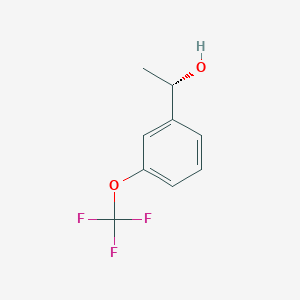

(S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[3-(trifluoromethoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWANKNAGTRWECQ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Strategies for Enantioselective Synthesis of S 1 3 Trifluoromethoxy Phenyl Ethan 1 Ol

Biocatalytic Approaches: Enzymatic and Whole-Cell Reductions

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to its high selectivity, mild reaction conditions, and environmental compatibility. The asymmetric reduction of the corresponding ketone precursor, 3'-(trifluoromethoxy)acetophenone (B61127), is a primary route to (S)-1-(3-(trifluoromethoxy)phenyl)ethan-1-ol.

Carbonyl Reductase-Mediated Asymmetric Reductions of 3'-(Trifluoromethoxy)acetophenone

Carbonyl reductases (CREDs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. While specific studies on the reduction of 3'-(trifluoromethoxy)acetophenone are not extensively documented in publicly available literature, research on structurally similar substrates, such as 3'-(trifluoromethyl)acetophenone (B147564), provides valuable insights into potential enzymatic routes.

For instance, various microorganisms are known to produce carbonyl reductases that exhibit high activity and enantioselectivity towards acetophenone (B1666503) derivatives. These enzymes, often NADPH or NADH dependent, can be isolated and used as purified enzymes or in crude cell lysates. The selection of the appropriate carbonyl reductase is crucial for achieving the desired (S)-enantiomer with high enantiomeric excess (ee).

| Enzyme/Microorganism Source | Substrate | Product | Conversion (%) | ee (%) | Reference |

| Candida magnoliae | Various ketones | (R)-alcohols (anti-Prelog) | - | >99 | nih.gov |

| Pichia glucozyma | Acetophenone derivatives | (S)-alcohols | - | - | rsc.org |

Whole-Cell Biotransformation using Recombinant Microorganisms

To overcome the limitations of using isolated enzymes, such as cofactor regeneration and stability, whole-cell biotransformation is a widely employed strategy. Recombinant microorganisms, typically Escherichia coli, are engineered to overexpress a specific carbonyl reductase with the desired stereoselectivity. This approach leverages the host cell's metabolism for cofactor regeneration, making the process more economically viable.

Studies on the reduction of 3'-(trifluoromethyl)acetophenone have demonstrated the effectiveness of this strategy. For example, recombinant E. coli cells expressing a carbonyl reductase from Leifsonia xyli have been successfully used to produce the corresponding (R)-alcohol with high enantioselectivity. While this produces the opposite enantiomer to the one of interest, it highlights the potential of screening for or engineering enzymes that favor the (S)-configuration for the reduction of 3'-(trifluoromethoxy)acetophenone.

| Recombinant Microorganism | Target Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |

| E. coli BL21(DE3) | Carbonyl Reductase (LXCAR-S154Y) | 3'-(trifluoromethyl)acetophenone | (R)-1-(3-(trifluoromethyl)phenyl)ethanol | 91.5 | >99.9 | nih.gov |

Note: This data is for a structurally related compound and the opposite enantiomer, illustrating the methodology's potential.

Medium Engineering for Enhanced Biocatalytic Efficiency: Deep Eutectic Solvents and Surfactants

DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are considered green solvents due to their low toxicity and biodegradability. In biocatalysis, DESs can enhance substrate solubility, improve enzyme stability, and in some cases, increase enzyme activity and enantioselectivity. For the reduction of hydrophobic ketones, the addition of a suitable DES to the reaction medium can lead to a significant increase in product yield.

Similarly, surfactants can be used to create microemulsions or micellar systems that increase the interfacial area between the aqueous and organic phases, thereby improving the mass transfer of the hydrophobic substrate to the enzyme or whole cells.

| Additive | Microorganism/Enzyme | Substrate | Effect | Reference |

| Tween-20 (Surfactant) | Recombinant E. coli | 3'-(trifluoromethyl)acetophenone | Increased substrate solubility and product yield | nih.gov |

| Choline chloride:lysine (DES) | Recombinant E. coli | 3'-(trifluoromethyl)acetophenone | Enhanced biocatalytic efficiency and product yield | nih.gov |

| Choline chloride:trehalose (DES) | Candida tropicalis | 3,5-bis(trifluoromethyl)acetophenone | Increased cell membrane permeability and yield | nih.gov |

Chemo-Catalytic Asymmetric Synthesis Methodologies

Chemo-catalysis offers a powerful alternative to biocatalysis for the enantioselective synthesis of chiral alcohols. These methods often involve the use of chiral metal complexes as catalysts.

Catalytic Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of ketones to chiral alcohols. This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. A hydrogen donor, commonly isopropanol (B130326) or formic acid, is used in place of molecular hydrogen, which simplifies the experimental setup.

The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral ligands, including those based on diamines and amino alcohols, have been developed for the ATH of aromatic ketones. While specific examples for 3'-(trifluoromethoxy)acetophenone are scarce in the literature, the successful ATH of other trifluoromethyl- and trifluoromethoxy-substituted acetophenones suggests that this method would be applicable.

| Catalyst System | Substrate | Product | Conversion (%) | ee (%) | Reference |

| RuCl(S,S)-TsDPEN | Acetophenone derivatives | (S)-Alcohols | High | High | nih.gov |

| Ir(III)-ferrocenyl phosphinite complexes | Acetophenone derivatives | (S)-Alcohols | up to 99 | up to 60 | nih.gov |

Note: The data is for analogous substrates, demonstrating the general applicability of the ATH methodology.

Metal-Catalyzed Asymmetric Reduction of Ketone Precursors

Besides ATH, other metal-catalyzed asymmetric reduction methods are also effective for the synthesis of chiral alcohols. These methods often utilize molecular hydrogen as the reductant in the presence of a chiral transition metal catalyst. Catalysts based on rhodium, ruthenium, and iridium, in combination with chiral phosphine (B1218219) ligands such as BINAP, are commonly employed.

The electronic properties of the substrate can significantly influence the catalytic activity and enantioselectivity. The trifluoromethoxy group in 3'-(trifluoromethoxy)acetophenone, being an electron-withdrawing group, can affect the coordination of the ketone to the metal center and thereby influence the stereochemical outcome of the reduction.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| [Mn(CO)2(1)]Br | 3'-(trifluoromethyl)acetophenone | (R)-1-(3-(trifluoromethyl)phenyl)ethanol | 99 | 97 | nih.gov |

| Iridium/f-amphol | Trifluoromethyl ketones | Chiral 2,2,2-trifluoroethanols | up to 99 | up to 99 | lookchem.com |

Note: The data presented is for structurally related compounds and highlights potential catalytic systems.

Kinetic Resolution Techniques for Enantiopurity Enhancement

A thorough review of publicly available scientific literature and patent databases did not yield specific examples or detailed research findings on the kinetic resolution of racemic 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol to enhance the enantiopurity of the (S)-enantiomer. While kinetic resolution is a widely employed strategy for the separation of enantiomers of chiral alcohols, specific methodologies, including enzymatic or chemo-catalytic approaches, tailored to this particular substrate are not described in the available literature.

General principles of kinetic resolution involve the differential reaction of enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of a faster-reacting enantiomer from the less reactive one. For chiral secondary alcohols, lipase-catalyzed transesterification is a common and effective method. In a typical scenario, a racemic alcohol is acylated in the presence of a lipase, where one enantiomer reacts preferentially to form an ester, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. However, specific data, such as the choice of lipase, acyl donor, solvent, reaction conditions, and the resulting enantiomeric excess (ee) and conversion for 1-(3-(trifluoromethoxy)phenyl)ethan-1-ol, are not documented.

Stereospecific Transformations from Precursors

Detailed methods for the synthesis of this compound through stereospecific transformations of chiral precursors are not extensively reported in the accessible scientific literature. Stereospecific transformations are a powerful tool in asymmetric synthesis, where a chiral starting material is converted into a chiral product with the stereochemistry of the starting material dictating the stereochemistry of the product.

A common strategy for the synthesis of enantiomerically pure secondary alcohols involves the asymmetric reduction of the corresponding prochiral ketone, in this case, 3'-(trifluoromethoxy)acetophenone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation. These methods introduce the chirality at the carbonyl carbon, and therefore are not strictly transformations from an already chiral precursor in the traditional sense, but rather an enantioselective synthesis from a prochiral one.

Alternatively, a stereospecific synthesis could, in principle, involve the use of a chiral building block that already contains the required stereocenter, which is then elaborated to the final product. For instance, a chiral epoxide or a chiral sulfonate could serve as a precursor. However, specific examples of such stereospecific routes leading to this compound, including the nature of the chiral precursors and the reaction sequences, are not described in the available literature.

Due to the lack of specific research data for this compound in the searched literature, no data tables can be generated.

Elucidation of Stereochemical Configuration and Enantiomeric Purity

Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., Chiral NMR, VCD, ECD)

Spectroscopic methods offer powerful, non-destructive means to probe the three-dimensional structure of chiral molecules in solution.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy becomes a powerful tool for stereochemical analysis when enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent (CDA), or when a chiral solvating agent (CSA) is used to create a diastereomeric environment. nih.govbohrium.com For an alcohol like (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol, agents such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), known as Mosher's acid, are commonly used. bohrium.comnih.gov The formation of diastereomeric Mosher esters results in distinct chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra for the (S) and (R) enantiomers, allowing for both configurational assignment and quantification of enantiomeric excess. nih.govutoronto.ca The presence of the trifluoromethoxy group provides a sensitive ¹⁹F NMR probe, which can exhibit significant chemical shift non-equivalence between the two diastereomers. nih.govrsc.org

| Diastereomer | Hypothetical ¹⁹F Chemical Shift (δ, ppm) of -OCF₃ Group | Chemical Shift Difference (Δδ, ppm) |

|---|---|---|

| Ester of (S)-alcohol | -58.25 | 0.15 |

| Ester of (R)-alcohol | -58.40 |

Vibrational Circular Dichroism (VCD) VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govjascoinc.com It is a highly sensitive method for determining the absolute configuration of chiral molecules in solution. nih.govgaussian.com The experimental VCD spectrum, which shows both positive and negative bands corresponding to the molecule's vibrational modes, is compared to a spectrum predicted by ab initio quantum chemical calculations, typically using density functional theory (DFT). nih.gov A match between the experimental and calculated spectra for a specific enantiomer allows for unambiguous assignment of the absolute configuration. jascoinc.comgaussian.com The VCD signals arising from the stretching of the hydroxyl group and C-O bond are particularly informative for chiral alcohols. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted VCD Sign |

|---|---|---|

| O-H Stretch | ~3600 | + |

| Aromatic C-H Stretch | ~3100 | - |

| C-F Symmetric Stretch | ~1280 | + |

| C-O Stretch (Alcohol) | ~1100 | - |

Electronic Circular Dichroism (ECD) ECD spectroscopy is based on the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, which arises from electronic transitions within a molecule's chromophores. nih.gov For this compound, the substituted phenyl ring acts as the primary chromophore. frontiersin.org Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent density functional theory (TDDFT). nih.govmdpi.com The signs and magnitudes of the observed Cotton effects in the experimental spectrum are matched with the calculated spectrum of a chosen enantiomer to confirm its absolute stereochemistry. rsc.org

| Electronic Transition | Approximate Wavelength (nm) | Predicted Sign of Cotton Effect (Δε) |

|---|---|---|

| π → π* (¹Lₐ) | ~220 | - (Negative) |

| π → π* (¹Lₑ) | ~270 | + (Positive) |

Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

Chromatographic methods are the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds due to their high accuracy and resolution. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a widely used technique for separating enantiomers. nih.govrsc.org The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a broad range of chiral compounds, including aromatic alcohols like 1-phenylethanol and its derivatives. nih.govmdpi.com By analyzing a sample of 1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol on an appropriate chiral column, the (S) and (R) enantiomers can be separated and their relative peak areas used to calculate the enantiomeric excess with high precision.

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical tR for (R)-enantiomer | 10.5 min |

| Hypothetical tR for (S)-enantiomer | 12.2 min |

Chiral Gas Chromatography (GC) For volatile and thermally stable compounds, chiral GC is an excellent method for enantiomeric separation. oup.comchromatographyonline.com Chiral alcohols may require derivatization, such as acylation to form esters, to reduce their polarity and improve their chromatographic behavior. nih.gov The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. chromatographyonline.comnih.govgcms.cz These CSPs create transient diastereomeric inclusion complexes with the enantiomers, resulting in different elution times. chromatographyonline.com The high resolution of capillary GC allows for the accurate quantification of even minor amounts of the undesired enantiomer. oup.com

| Parameter | Condition |

|---|---|

| Derivative | Acetate ester |

| Column | CP-Chirasil-DEX CB (Modified β-cyclodextrin) nih.gov |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | 100°C (1 min), ramp at 5°C/min to 180°C |

| Hypothetical tR for (R)-acetate | 14.8 min |

| Hypothetical tR for (S)-acetate | 15.3 min |

X-ray Crystallography of Chiral Derivatives for Absolute Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, and thus its absolute stereochemistry. nih.govnih.gov While obtaining a suitable single crystal of a liquid or low-melting solid like 1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol can be challenging, this limitation is often overcome by preparing a crystalline derivative. nih.gov

A common strategy involves reacting the chiral alcohol with an enantiomerically pure carboxylic acid to form a diastereomeric ester that crystallizes more readily. oup.com The structure of this derivative can then be solved by X-ray crystallography. Since the absolute configuration of the derivatizing agent is known, the configuration of the alcohol portion of the molecule can be unequivocally assigned. nih.gov The use of anomalous dispersion, particularly if the structure contains atoms heavier than oxygen, allows for the determination of the absolute structure without reference to another chiral center, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.netthieme-connect.de

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₅F₃O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ thieme-connect.de |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| Flack Parameter | 0.02(4) researchgate.net |

| Assigned Configuration | S |

Mechanistic Investigations into the Enantioselective Formation and Transformations of S 1 3 Trifluoromethoxy Phenyl Ethan 1 Ol

Reaction Mechanism Studies of Biocatalytic Reductions

The enantioselective synthesis of chiral alcohols like (S)-1-(3-(trifluoromethoxy)phenyl)ethan-1-ol is often achieved through the biocatalytic reduction of the corresponding prochiral ketone, 3'-(trifluoromethoxy)acetophenone (B61127). This transformation typically employs whole-cell biocatalysts or isolated ketoreductase (KRED) enzymes, which utilize a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the source of hydride.

The generally accepted mechanism for this bioreduction follows a catalytic cycle:

Substrate Binding: The ketone substrate, 3'-(trifluoromethoxy)acetophenone, enters the active site of the reductase enzyme. The orientation of the substrate is precisely controlled by the steric and electronic properties of the amino acid residues lining the active site. This specific binding is crucial for the subsequent enantioselective hydride transfer.

Hydride Transfer: The reduced cofactor, NADPH, also binds to the enzyme in close proximity to the ketone. A hydride ion (H⁻) is transferred from the C4 position of the nicotinamide ring of NADPH to the carbonyl carbon of the ketone. The facial selectivity of this attack (i.e., delivery of the hydride to the Re or Si face of the carbonyl) is dictated by the enzyme's chiral environment, leading to the formation of a specific stereoisomer of the alcohol. For the synthesis of the (S)-enantiomer, the hydride is delivered to the Re-face of the ketone.

Protonation: A nearby acidic amino acid residue in the active site (e.g., Tyrosine or Serine) donates a proton to the newly formed alkoxide intermediate, yielding the final alcohol product, this compound.

Product Release and Cofactor Regeneration: The chiral alcohol product is released from the active site. The oxidized cofactor (NADP⁺) also dissociates and must be regenerated to its reduced state (NADPH) for the catalytic cycle to continue. In whole-cell systems, this regeneration is accomplished by the cell's own metabolic pathways, often by utilizing a co-substrate like glucose or isopropanol (B130326).

Studies on analogous trifluoromethyl compounds have shown that factors such as pH, temperature, co-substrate, and the presence of organic co-solvents can significantly impact reaction efficiency and enantioselectivity by influencing enzyme stability, substrate solubility, and cofactor regeneration rates. nih.govresearchgate.netmdpi.com

Elucidation of Transition States and Energy Profiles in Asymmetric Catalysis

Beyond biocatalysis, asymmetric chemical catalysis, particularly asymmetric transfer hydrogenation, provides another route to this compound. These reactions typically involve a metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand.

The mechanism is believed to proceed through a six-membered ring transition state:

Formation of the Active Catalyst: The pre-catalyst reacts with a hydrogen donor (e.g., isopropanol or formic acid) to form a metal-hydride species, which is the active catalyst.

Coordination: The ketone substrate coordinates to the metal center of the chiral catalyst complex.

Transition State: The reaction proceeds through a highly organized, cyclic transition state involving the metal center, the chiral ligand, the ketone, and the hydride. The stereochemical outcome is determined by the steric and electronic interactions within this transition state. The chiral ligand creates a specific three-dimensional environment that favors one diastereomeric transition state over the other, leading to the preferential formation of one enantiomer of the product.

Hydride and Proton Transfer: A concerted or stepwise transfer of a hydride from the metal and a proton from the ligand or a coordinated hydrogen donor to the carbonyl group of the ketone occurs, yielding the alcohol product.

Product Release: The resulting chiral alcohol dissociates from the metal complex, regenerating the catalyst for the next cycle.

Computational studies and density functional theory (DFT) calculations on similar ketone reductions are often employed to model the transition states and calculate their relative energy barriers. rsc.org These studies help to rationalize the observed enantioselectivity by identifying the lowest energy pathway, which corresponds to the major enantiomer formed. The non-covalent interactions, such as hydrogen bonding and π-π stacking, between the substrate and the chiral ligand in the transition state are critical for achieving high levels of stereocontrol. mdpi.com

Kinetic and Stereochemical Analysis of Derivatization Reactions

The kinetic and stereochemical analysis of derivatization reactions is crucial for determining the enantiomeric purity of this compound and for understanding the mechanisms of subsequent transformations. One common method is the kinetic resolution of a racemic mixture of the alcohol.

Kinetic Resolution: This process involves reacting the racemic alcohol with a chiral acylating agent in the presence of an enzyme (often a lipase) or a chiral catalyst. One enantiomer reacts significantly faster than the other, allowing for their separation. For example, in an enzyme-catalyzed acylation, the (S)-enantiomer might fit perfectly into the enzyme's active site and be rapidly acylated, while the (R)-enantiomer fits poorly and reacts slowly. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (R)-alcohol and the acylated (S)-ester with high enantiomeric excess.

Stereochemical Analysis: The stereochemical outcome of derivatization reactions, where the chiral alcohol is converted into another molecule (e.g., an ester, ether, or alkyl halide), depends on the reaction mechanism.

Reactions at the Oxygen Atom: Derivatization reactions that occur at the oxygen atom of the hydroxyl group (e.g., esterification, etherification) typically proceed with retention of configuration at the chiral carbon center, as the bond to the stereocenter is not broken.

Reactions at the Chiral Carbon Atom: Reactions involving nucleophilic substitution at the chiral carbon atom can proceed via different mechanisms, leading to distinct stereochemical outcomes.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by the nucleophile, resulting in a single transition state and a complete inversion of configuration at the stereocenter. chemicalnote.compharmaguideline.com This is a one-step process, and its rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.compharmaguideline.com

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a planar carbocation intermediate formed after the leaving group departs. libretexts.orgmasterorganicchemistry.com The nucleophile can then attack this intermediate from either face, leading to racemization (a mixture of both retention and inversion products). libretexts.orgmasterorganicchemistry.comimgroupofresearchers.com The rate of an SN1 reaction is typically dependent only on the concentration of the substrate. chemicalnote.comlibretexts.org

Analyzing the kinetics and the stereochemistry of the products from these reactions provides fundamental insights into the reaction pathways and allows for the strategic design of syntheses to produce other valuable chiral molecules from this compound.

Chemical Reactivity and Advanced Derivatization of S 1 3 Trifluoromethoxy Phenyl Ethan 1 Ol

Stereoselective Modifications at the Hydroxyl Group

The secondary hydroxyl group in (S)-1-(3-(trifluoromethoxy)phenyl)ethan-1-ol is a key site for stereoselective modifications. Standard reactions such as esterification and etherification can be performed to protect or modify this functional group. However, for advanced derivatization, reactions that proceed with either retention or inversion of the stereocenter are of particular importance.

The Mitsunobu reaction is a powerful method for achieving a complete inversion of stereochemistry at the hydroxyl-bearing carbon. wikipedia.orgorganic-chemistry.org This reaction converts a secondary alcohol into a variety of other functional groups by employing triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction mechanism involves the formation of an oxyphosphonium intermediate, which acts as an excellent leaving group. A subsequent Sₙ2 attack by a suitable nucleophile leads to the desired product with inverted stereochemistry. organic-chemistry.org

The versatility of the Mitsunobu reaction allows for the introduction of various functionalities. The choice of the acidic pronucleophile determines the resulting functional group. For instance, using a carboxylic acid leads to an ester, while phthalimide (B116566) can be used to introduce a protected amine, which can later be deprotected. organic-chemistry.org This stereochemical inversion is crucial in the synthesis of specific enantiomers of pharmaceutical intermediates. nih.gov While the reaction is highly effective, it can be challenging with sterically hindered alcohols. orgsyn.org

| Pronucleophile | Reagents | Resulting Functional Group (with Inversion) |

|---|---|---|

| Carboxylic Acid (R-COOH) | PPh₃, DEAD/DIAD | Ester (-OC(O)R) |

| Phenol (Ar-OH) | PPh₃, DEAD/DIAD | Aryl Ether (-OAr) |

| Thiol (R-SH) | PPh₃, DEAD/DIAD | Thioether (-SR) |

| Phthalimide | PPh₃, DEAD/DIAD | N-Alkylphthalimide (precursor to primary amine) |

| Hydrazoic Acid (HN₃) or Diphenylphosphoryl azide (B81097) (DPPA) | PPh₃, DEAD/DIAD | Azide (-N₃) (precursor to primary amine) |

Aromatic Functionalization and Substitution Chemistry

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SₑAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring. wikipedia.org

The two substituents to consider are the trifluoromethoxy group (-OCF₃) and the 1-hydroxyethyl group (-CH(OH)CH₃).

Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect deactivates the aromatic ring, making it less reactive towards electrophiles than benzene (B151609) itself. youtube.comacs.org Electron-withdrawing groups are typically meta-directors. wikipedia.orgyoutube.com

1-Hydroxyethyl Group (-CH(OH)CH₃): This alkyl group is generally considered a weak electron-donating group, which activates the ring and acts as an ortho, para-director. libretexts.org

In this case, the powerful deactivating and meta-directing effect of the trifluoromethoxy group is expected to dominate the reactivity of the aromatic ring. Therefore, electrophilic substitution will occur preferentially at the positions meta to the -OCF₃ group (C5 position). The C1 and C3 positions are already substituted. The positions ortho (C2, C4) and para (C6) to the -OCF₃ group are deactivated.

Nucleophilic aromatic substitution (SₙAr) is another important class of reactions for aryl compounds. wikipedia.org These reactions require an aromatic ring substituted with strong electron-withdrawing groups and a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.com Since this compound lacks a suitable leaving group on the aromatic ring, it will not readily undergo SₙAr reactions without prior functionalization, such as conversion to an aryl halide.

| Substituent | Electronic Effect | Ring Activity | Directing Preference | Predicted Major Product Position |

|---|---|---|---|---|

| -OCF₃ | Strongly Electron-Withdrawing | Deactivating | Meta | C5 |

| -CH(OH)CH₃ | Weakly Electron-Donating (Alkyl) | Activating | Ortho, Para | C2, C4, C6 |

| Combined Effect | The strongly deactivating -OCF₃ group dominates. | C5 |

Dehydroxytrifluoromethoxylation and Related Transformations

Replacing the hydroxyl group is a key strategy for advanced derivatization. Dehydroxytrifluoromethoxylation is a transformation that directly substitutes a hydroxyl group with a trifluoromethoxy (-OCF₃) group. A method has been developed for the direct conversion of alcohols to trifluoromethyl ethers. nih.gov This process involves the in-situ generation of an alkyl fluoroformate from the alcohol, followed by a nucleophilic trifluoromethoxylation step. nih.gov The use of trifluoromethyl arylsulfonate (TFMS) often serves as the trifluoromethoxylation reagent. nih.gov This reaction is notable for its operational simplicity and mild conditions, making it suitable for complex molecules. nih.gov

A related and highly valuable transformation is deoxygenative trifluoromethylation, which replaces the hydroxyl group with a trifluoromethyl (-CF₃) group. The CF₃ group is of great interest in medicinal chemistry for its ability to enhance metabolic stability and other pharmaceutical properties. princeton.edu Metallaphotoredox catalysis has emerged as a powerful tool for this transformation, enabling the deoxytrifluoromethylation of a wide range of alcohols, including activated benzylic alcohols. princeton.edu

| Transformation | Replaced Group | Introduced Group | General Method | Key Reagents/Catalysts |

|---|---|---|---|---|

| Dehydroxytrifluoromethoxylation | -OH | -OCF₃ | In situ fluoroformate formation, followed by nucleophilic substitution | COF₂, Trifluoromethyl arylsulfonate (TFMS) nih.gov |

| Deoxytrifluoromethylation | -OH | -CF₃ | Copper Metallaphotoredox Catalysis | Ir photocatalyst, Cu catalyst, CF₃ source princeton.edu |

| Deoxygenation | -OH | -H | Photoredox Catalysis via in situ activation | Hantzsch ester, photocatalyst chemrxiv.org |

Cyclization Reactions Involving the Phenyl Ring and Hydroxyl Moiety

Intramolecular cyclization reactions that involve both the hydroxyl group and the phenyl ring are essential for constructing polycyclic structures. A common strategy for this type of transformation is the intramolecular Friedel-Crafts alkylation. biomedres.us For the parent molecule, this compound, an intramolecular reaction is not directly feasible. However, modification of the molecule can introduce the necessary functionality for cyclization.

For example, if a second aromatic ring were introduced into the molecule, an acid-catalyzed reaction could promote the formation of a benzylic carbocation from the alcohol, which would then undergo an intramolecular electrophilic attack on the second aromatic ring to form a cyclized product.

Alternatively, the existing phenyl ring can be functionalized to enable cyclization. If a suitable nucleophilic group or a group that can be converted into a nucleophile (e.g., an alkene) is introduced at the ortho position (C2 or C4) of the phenyl ring, it could potentially react with the hydroxyl group (or its activated form) to form a new heterocyclic ring fused to the benzene ring. For instance, the introduction of an allyl group at the C2 position could lead to a dihydrobenzofuran derivative via an acid-catalyzed intramolecular hydroalkoxylation. researchgate.net Such strategies often require multi-step sequences to first install the necessary reactive partner onto the aromatic ring before the key cyclization step.

| Cyclization Type | Required Molecular Modification | Reaction Conditions | Potential Product |

|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | Introduction of a second aryl group tethered to the ethyl side chain. | Strong acid (e.g., H₂SO₄, TFA) or Lewis acid (e.g., AlCl₃) | Dihydrophenanthrene or related fused polycyclic aromatic system. |

| Intramolecular Hydroalkoxylation | Introduction of an alkenyl group at the C2 position of the phenyl ring. | Acid catalyst (Brønsted or Lewis) or metal catalyst (e.g., Cu(OTf)₂, AgClO₄) researchgate.net | Substituted dihydrobenzofuran. |

| Pictet-Spengler Reaction | Introduction of an aminoethyl group at the C2 position. | Acidic conditions, reaction with an aldehyde/ketone. | Tetrahydroisoquinoline derivative. |

Computational and Theoretical Studies of S 1 3 Trifluoromethoxy Phenyl Ethan 1 Ol and Analogues

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. For (S)-1-(3-(trifluoromethoxy)phenyl)ethan-1-ol, theoretical studies offer insights into its conformational preferences, electronic structure, spectroscopic characteristics, and interactions with other molecules, such as catalysts. These studies are crucial for understanding its behavior and for the rational design of synthetic routes and applications.

Applications of S 1 3 Trifluoromethoxy Phenyl Ethan 1 Ol in Specialty Chemical Synthesis

Role as a Chiral Building Block in Complex Organic Molecules (Non-Pharmaceutical)

A chiral building block, or synthon, is a molecule that contains one or more stereocenters and is incorporated into a larger, more complex structure during a chemical synthesis. sigmaaldrich.com The use of such enantiomerically pure starting materials is a fundamental strategy in stereoselective synthesis, allowing for the construction of complex target molecules with a specific, predetermined three-dimensional arrangement.

While the related compound (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a known building block for certain neuroprotective pharmaceutical compounds, specific examples of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol being used in the synthesis of non-pharmaceutical complex molecules are not extensively documented in publicly available research. nih.gov However, its molecular features make it a potential candidate for creating advanced materials. The combination of chirality and a fluorinated aromatic moiety could be exploited in the synthesis of:

Chiral Polymers: Incorporation into a polymer backbone could induce helical structures or other chiral macromolecular conformations, of interest in materials science for applications like chiral chromatography or specialized optics.

Liquid Crystals: Chiral dopants are often used to create ferroelectric liquid crystal displays. The stereocenter and rigid phenyl group of the molecule are characteristic features of such dopants.

Specialty Organics: Its structure could be integrated into larger molecules designed for use as sensors, organic light-emitting diode (OLED) components, or other functional materials where molecular shape and electronic properties are critical.

The value of the trifluoromethoxy-phenyl unit in materials science is established, particularly in the creation of high-performance polymers, suggesting a potential future application for this chiral alcohol as a specialized building block in that field. nih.gov

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound temporarily attached to a starting material to guide a subsequent reaction to favor the formation of one enantiomer or diastereomer over another. sigmaaldrich.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Chiral secondary alcohols are common starting points for the synthesis of these auxiliaries.

Similarly, chiral ligands are essential components of metal-based catalysts used for asymmetric reactions, such as hydrogenation, oxidation, and carbon-carbon bond formation. The ligand's stereochemistry directs the catalytic cycle, leading to a highly enantioselective product.

This compound possesses the core structure of a precursor for both auxiliaries and ligands.

As a Chiral Auxiliary Precursor: The alcohol could be chemically converted into a chiral amine, such as by a Mitsunobu reaction followed by reduction. This resulting chiral amine could then be reacted with a carboxylic acid to form a chiral amide, which can direct stereoselective alkylation at the alpha-carbon. This is a well-established strategy, famously employed with auxiliaries derived from pseudoephedrine. wikipedia.org

As a Chiral Ligand Precursor: The hydroxyl group can be used as a handle to build more complex ligand structures. For instance, it could be used in the synthesis of chiral phosphine-oxazoline ligands, where the alcohol's stereocenter would define the chiral environment around the metal center.

While these pathways are chemically feasible and represent common strategies in asymmetric synthesis, specific research detailing the conversion of this compound into a widely used chiral auxiliary or ligand is not prominent in the scientific literature.

Intermediacy in Agrochemicals and Functional Materials Research

The most clearly defined applications for the this compound structural motif are in the fields of agrochemical research and the development of advanced functional materials. The trifluoromethoxy group is a key feature, imparting unique electronic properties, high lipophilicity, and stability. researchgate.netbeilstein-journals.org

In agrochemical research , fluorinated compounds are widely used as herbicides, insecticides, and fungicides. ossila.com The trifluoromethoxy substituent, in particular, is found in several modern agrochemicals. researchgate.net While direct synthesis of a commercial agrochemical from this compound may not be documented, its ketone precursor, 1-(3-(trifluoromethoxy)phenyl)ethanone, and closely related analogues are valuable intermediates. For example, the analogous compound 1-[3-(trifluoromethyl)phenyl]ethanone oxime is a key intermediate in the synthesis of the agrochemical trifluoxystrobin. googleapis.com This highlights the importance of the 1-(3-substituted-phenyl)ethan-1-ol framework in the agrochemical industry. Patents for new pesticides frequently include compounds with the trifluoromethoxy-phenyl moiety, indicating its continued relevance in the discovery of new active ingredients. googleapis.com

The role of this structural class is more concretely established in functional materials research . A recent study detailed the design and synthesis of novel poly(aryl ether ketones) (PEK-Ins) that incorporate trifluoromethoxy (-OCF3) groups. nih.gov The goal was to develop high-performance polymers with low dielectric constants and low dielectric loss, which are critical properties for materials used in high-frequency and high-speed communication, such as in 5G technology. nih.gov By synthesizing bisphenol monomers containing the -OCF3 group, researchers were able to produce polymers with excellent thermal stability and solubility, along with the desired low-dielectric properties. nih.gov

The introduction of the trifluoromethoxy group increased the fractional free volume of the polymers, which in turn lowered their dielectric constant. nih.gov

| Polymer ID | Fluorine-Containing Monomer | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | 5% Weight Loss Temp. (Td5%) |

|---|---|---|---|---|

| PEK-C (Control) | Phenolphthalein | 3.051 | 0.0093 | 523°C |

| PEK-In-mOCF | PPPBP-mOCF | 2.923 | 0.0051 | 521°C |

| PEK-In-pOCF | PPPBP-pOCF | 2.839 | 0.0048 | 528°C |

This research demonstrates the successful use of the trifluoromethoxy-phenyl moiety, the core of this compound, as a building block for creating specialty polymers with advanced functional properties for the electronics industry. nih.gov

Future Research Directions and Unexplored Avenues for S 1 3 Trifluoromethoxy Phenyl Ethan 1 Ol

Development of Novel Highly Enantioselective and Sustainable Synthetic Pathways

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical industries. nih.govnih.gov While methods for producing (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol exist, future research will prioritize the development of more sustainable and highly enantioselective synthetic routes.

Current research highlights the efficacy of biocatalytic asymmetric reduction of the corresponding ketone, 3'-(trifluoromethoxy)acetophenone (B61127). nih.govfluoromart.com Various microorganisms and their enzymes, such as carbonyl reductases, have demonstrated the ability to produce the desired (S)-enantiomer with high enantiomeric excess (>99.9%). nih.gov Future work in this area should focus on:

Enzyme Engineering and Directed Evolution: Tailoring enzymes to exhibit enhanced activity, stability, and substrate specificity under industrial process conditions.

Whole-Cell Biocatalysis: Optimizing whole-cell systems to eliminate the need for costly cofactor regeneration, as demonstrated in the production of other chiral alcohols. rsc.orgmdpi.com This includes exploring novel strains and optimizing reaction media. nih.gov

Metal-Catalyzed Dynamic Kinetic Resolution (DKR): Combining metal catalysts for in situ racemization of the unwanted enantiomer with enzymatic resolution to achieve theoretical yields approaching 100%. mdpi.comencyclopedia.pub Research into more sustainable and cost-effective metal catalysts, such as those based on iron or vanadium, is a promising direction. mdpi.com

These approaches aim to create greener, more efficient, and economically viable pathways for the large-scale production of this compound.

Exploration of Undiscovered Reactivity Profiles and Transformations

The trifluoromethoxy group and the secondary benzylic alcohol functionality of this compound suggest a rich and largely unexplored reactivity profile. Future research should systematically investigate novel transformations of this compound.

Key areas for exploration include:

Oxidation Reactions: Developing mild and selective oxidation methods to convert the alcohol to the corresponding ketone, which is a valuable synthetic intermediate. nih.govrsc.org This could involve photochemical methods utilizing air as the oxidant or employing hypervalent iodine reagents. nih.govrsc.org

Nucleophilic Substitution: Investigating S N 1-type reactions where the hydroxyl group is displaced by various nucleophiles. The electron-withdrawing nature of the trifluoromethoxy group will influence the stability of the benzylic carbocation intermediate, potentially leading to unique reactivity and selectivity. researchgate.net

C-H Functionalization: Exploring direct functionalization of the aromatic ring, guided by the directing effects of the existing substituents.

Derivatization of the Hydroxyl Group: Synthesis of novel ethers, esters, and other derivatives could lead to compounds with interesting biological activities or material properties. The formation of trifluoromethyl ethers, for instance, is a growing area of interest. beilstein-journals.orgnih.govdiscoveroakwoodchemical.com

A deeper understanding of the reactivity of this compound will expand its utility as a versatile building block in organic synthesis.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.gov Future research should focus on integrating the synthesis of this compound into flow chemistry platforms.

Key research objectives include:

Development of Immobilized Catalysts: Creating robust and reusable immobilized enzymes and metal catalysts for use in packed-bed reactors. This is crucial for the economic viability of continuous processes. encyclopedia.pubelsevierpure.com

Telescoped Reactions: Designing multi-step syntheses where the output of one reactor flows directly into the next without intermediate purification steps. nih.gov For example, a flow system could couple the photocatalytic synthesis of a precursor with the biocatalytic reduction to the final chiral alcohol. elsevierpure.comresearchgate.net

Process Analytical Technology (PAT): Implementing real-time monitoring and control of critical process parameters to ensure consistent product quality and optimize reaction conditions.

The successful integration of the synthesis of this compound into continuous manufacturing processes will be a significant step towards more sustainable and efficient chemical production.

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A detailed understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Future research should employ advanced spectroscopic techniques to characterize transient species and reaction intermediates in the synthesis and subsequent reactions of this compound.

Techniques to be explored include:

In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time, providing valuable kinetic and mechanistic data. rsc.org

Chiroptical Spectroscopy: Employing methods such as circular dichroism (CD) spectroscopy to study the stereochemical course of reactions and for the in-situ determination of enantiomeric excess. nih.govnih.govacs.org

Mass Spectrometry-Based Techniques: Using advanced mass spectrometry methods to detect and characterize fleeting intermediates, such as carbocations or radical species, that may be involved in reaction pathways. nih.gov

These advanced characterization studies will provide unprecedented insight into the fundamental chemical processes involving this compound, paving the way for more rational and efficient synthetic strategies.

Predictive Modeling for Structure-Reactivity and Stereoselectivity Relationships in Related Compounds

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. Future efforts should focus on developing predictive models for the structure-reactivity and stereoselectivity relationships in reactions involving this compound and related compounds.

Key areas of focus include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Enantioselectivity Relationship (QSER) Modeling: Developing models that correlate molecular descriptors with reactivity and enantioselectivity. nih.govresearchgate.netnih.gov This can aid in the rational design of more efficient catalysts and the prediction of outcomes for new substrates. medium.com

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. This can provide a theoretical framework for understanding experimentally observed phenomena.

Machine Learning Algorithms: Training machine learning models on existing experimental data to predict the performance of new catalysts or reaction conditions, thereby accelerating the discovery and optimization process.

The development of robust predictive models will be instrumental in guiding future experimental work and accelerating the discovery of novel applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective synthesis of (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or asymmetric reduction. For enantioselective synthesis, chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution may be employed. Key parameters include:

- Base Selection : Use of NaH or KOtBu for deprotonation to activate intermediates .

- Temperature Control : Reactions often proceed at −78°C to 25°C to minimize racemization.

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .

Q. How do the physicochemical properties of the trifluoromethoxy group influence the compound’s reactivity and stability in synthetic applications?

- Methodological Answer : The trifluoromethoxy (–OCF₃) group is electron-withdrawing, enhancing:

- Metabolic Stability : Resistance to oxidative degradation due to strong C–F bonds .

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to methoxy analogs, improving membrane permeability .

- Experimental Design : Compare hydrolysis rates under acidic/alkaline conditions (e.g., 0.1M HCl vs. 0.1M NaOH at 37°C) to assess stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across different receptor-binding assays?

- Methodological Answer : Discrepancies may arise from:

- Receptor Conformational States : Use cryo-EM or X-ray crystallography to validate binding poses .

- Assay Conditions : Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C) .

- Case Study : In serotonin receptor (5-HT₃) assays, –OCF₃ enhances binding affinity (Ki = 12 nM) compared to –OCH₃ (Ki = 45 nM), but results vary with cell-line expression levels .

Q. How can computational modeling predict the compound’s interactions with cytochrome P450 enzymes to mitigate off-target metabolic effects?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4I3G) to identify metabolic hotspots .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .

- Validation : Compare predicted metabolites (e.g., hydroxylated derivatives) with LC-MS/MS experimental data .

Q. What advanced techniques characterize the compound’s enantiomeric purity in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Chiral SFC : Supercritical fluid chromatography with CO₂/ethanol mobile phases achieves faster separations than HPLC .

- CD Spectroscopy : Circular dichroism at 220 nm quantifies ee in µg-scale samples .

Comparative and Mechanistic Questions

Q. How does the stereochemistry of this compound impact its pharmacokinetic profile compared to the (R)-enantiomer?

- Methodological Answer :

- Pharmacokinetic Assays : Conduct rat IV/PO studies (dose: 5 mg/kg) to measure AUC, Cmax, and t₁/₂. (S)-enantiomers often show 2–3× higher bioavailability due to reduced first-pass metabolism .

- Tissue Distribution : Use radiolabeled (¹⁴C) compound with autoradiography to compare brain penetration .

Q. What is the role of the trifluoromethoxy group in modulating selectivity toward GABA_A receptors versus other CNS targets?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Measure Cl⁻ currents in HEK293 cells expressing α1β2γ2 GABA_A receptors. –OCF₃ increases EC₅₀ by 40% vs. –OCH₃ due to steric effects .

- SAR Analysis : Synthesize analogs with –OCF₂H or –OCCl₃ to isolate electronic vs. steric contributions .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in enantiomeric excess during scale-up synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.